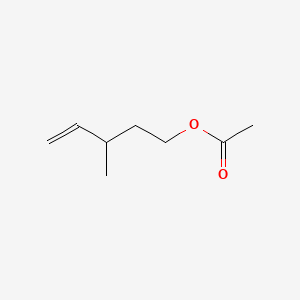
3-Methyl-4-penten-1-ol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3-Methyl-4-penten-1-ol acetate can be synthesized through the reaction of 3-Methyl-4-penten-1-ol with acetic anhydride . The reaction typically occurs under controlled temperature and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
3-Methyl-4-penten-1-ol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-4-penten-1-ol acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-penten-1-ol acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through electrophilic addition reactions, where it interacts with nucleophilic sites on target molecules . This interaction can lead to various biochemical and physiological effects, depending on the specific context and application.
Comparison with Similar Compounds
3-Methyl-4-penten-1-ol acetate can be compared with other similar compounds, such as:
3-Methyl-1-penten-3-ol: This compound has a similar structure but differs in the position of the functional groups.
4-Methyl-3-penten-1-ol: Another similar compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific aroma profile and its applications in the fragrance industry .
Properties
CAS No. |
71487-16-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-methylpent-4-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
KZUOLSGYSYIQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















